synthesis of (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
synthesis of (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
An In-depth Technical Guide to the Synthesis of (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Introduction: The Architectural Significance of a C₂-Symmetric Diamine
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a chiral vicinal diamine prized for its rigid, C₂-symmetric scaffold.[1][2] This unique three-dimensional architecture makes it an exceptionally valuable component in modern asymmetric synthesis.[3] Its primary application lies in its role as a chiral backbone for sophisticated ligands, most notably the Trost asymmetric allylic alkylation (AAA) ligand, which has been instrumental in the stereoselective synthesis of complex molecules, including pharmaceuticals.[4][5] This guide details a robust and scalable synthetic route, breaking down the process into three core stages: the construction of the foundational tricyclic framework, the chemical transformation to install the crucial diamine functionality, and the final enantiomeric resolution to isolate the desired (11S,12S) stereoisomer.
Strategic Overview: A Three-Pronged Synthetic Approach
The synthesis is logically designed to first build the rigid carbon skeleton and then introduce the nitrogen functionalities, culminating in the isolation of the enantiopure target. The retrosynthetic analysis reveals a pathway beginning with a Diels-Alder reaction to establish the ethanoanthracene core, followed by a Curtius rearrangement to convert carboxylic acid functionalities into the target diamine groups.
Caption: Retrosynthetic analysis of the target diamine.
Part 1: Constructing the Core Skeleton via Diels-Alder Reaction
The foundation of the synthesis is the [4+2] cycloaddition between anthracene and a suitable dienophile to form the rigid 9,10-dihydro-9,10-ethanoanthracene system.[6][7] While maleic anhydride is a common dienophile for this reaction, its use would result in a cis-dicarboxylic anhydride.[8][9][10] To achieve the desired trans configuration of the eventual diamine, fumaryl chloride is the dienophile of choice, directly yielding the precursor to a trans-diacid.[4][5]
Causality Behind Experimental Choices:
-
Dienophile: Fumaryl chloride is selected over fumaric acid or its esters to directly produce a highly reactive diacyl chloride adduct. This allows the product to be carried forward into the next step without intermediate activation steps.
-
Solvent: Toluene is used as a high-boiling solvent, enabling the reaction to proceed to completion in a relatively short timeframe (typically within an hour at reflux).[5][11]
Experimental Protocol: Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-trans-dicarbonyl Chloride
Caption: Experimental workflow for the Diels-Alder cycloaddition.
Step-by-Step Methodology:
-
A suitable reaction vessel is charged with anthracene and toluene.
-
The mixture is heated to reflux to ensure complete dissolution of the anthracene.
-
Fumaryl chloride is added portion-wise to the refluxing solution.[5]
-
The reaction mixture is maintained at reflux for approximately one hour, during which the Diels-Alder reaction proceeds to completion.[5]
-
The resulting pale yellow solution of the diacyl chloride product is cooled and used directly in the subsequent Curtius rearrangement without isolation. This "streamlined" approach enhances efficiency and minimizes product loss.[5]
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Role |
| Anthracene | 178.23 | 1.0 | Diene |
| Fumaryl Chloride | 152.95 | 1.0-1.1 | Dienophile |
| Toluene | 92.14 | - | Solvent |
Part 2: Amine Installation via Curtius Rearrangement
The Curtius rearrangement is a powerful and reliable method for converting carboxylic acids (or their derivatives) into primary amines with a one-carbon loss.[12][13] Its key advantages in this synthesis are its tolerance of the polycyclic framework and the complete retention of stereochemistry during the rearrangement step.[12][14] The reaction proceeds through a diacyl azide, which thermally rearranges to a diisocyanate intermediate.[15][16] This intermediate is then hydrolyzed to furnish the target diamine.
Causality Behind Experimental Choices:
-
Biphasic System: The reaction is performed in a biphasic toluene-water system. The acyl chloride in toluene reacts with aqueous sodium azide at the interface to form the acyl azide. This intermediate is then thermally rearranged in the organic phase.
-
In-Situ Rearrangement: The acyl azide is not isolated due to its potentially explosive nature. The procedure is designed so that the toluene solution of the acyl chloride is added to a hot azide solution, leading to the immediate formation and subsequent rearrangement to the more stable isocyanate. This avoids the buildup of hazardous intermediates.[5]
-
Saponification: The final hydrolysis (saponification) of the diisocyanate is conducted under basic conditions, followed by careful acidification to manage CO₂ evolution, and subsequent basification to isolate the free diamine product.[5]
Experimental Protocol: Synthesis of Racemic 11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene
Caption: Workflow for the conversion to racemic diamine.
Step-by-Step Methodology:
-
A solution of sodium azide in water is prepared in a reaction vessel and heated.
-
The toluene solution of the diacyl chloride from Part 1 is added slowly to the hot aqueous sodium azide solution. The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the acid chloride peak (~1784 cm⁻¹) and the appearance of the acyl azide (~2143 cm⁻¹) and isocyanate (~2250 cm⁻¹) peaks.[5]
-
After the rearrangement is complete, the organic layer containing the diisocyanate is separated.
-
The toluene solution is subjected to saponification with an aqueous base (e.g., NaOH) to hydrolyze the isocyanate groups.
-
Following hydrolysis, the aqueous phase is carefully acidified (e.g., with HCl) to neutralize excess base, and then made strongly basic again to precipitate the free racemic diamine.
-
The solid product is isolated by filtration, washed, and dried, yielding the racemic diamine in high yield (typically >80%).[5]
| Reagent | Molar Mass ( g/mol ) | Role |
| Diacyl Chloride Adduct | 331.19 | Substrate |
| Sodium Azide (NaN₃) | 65.01 | Azide Source |
| Sodium Hydroxide (NaOH) | 40.00 | Saponification Agent |
| Hydrochloric Acid (HCl) | 36.46 | Neutralization |
Part 3: Enantiomeric Resolution via Diastereomeric Salt Formation
With the racemic diamine in hand, the final and most critical step is the separation of the enantiomers to isolate the desired (11S,12S) form. A classical and scalable method for this is diastereomeric salt resolution. This technique relies on reacting the racemic base (the diamine) with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]
Causality Behind Experimental Choices:
-
Resolving Agent: A chiral tartaric acid derivative, such as Di-p-toluoyl-L-tartaric acid, is an effective and commercially available resolving agent for this diamine.[4]
-
Solvent System: The choice of solvent (e.g., methanol) is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing the less soluble salt (e.g., the (11S,12S)-diamine • L-tartrate derivative salt) to crystallize selectively from the solution.
Experimental Protocol: Isolation of (11S,12S)-Diamine
Caption: Logical flow for the diastereomeric salt resolution.
Step-by-Step Methodology:
-
The racemic diamine and the chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid) are dissolved in a suitable solvent, such as methanol, with heating.
-
The solution is allowed to cool slowly, promoting the fractional crystallization of the less soluble diastereomeric salt.
-
The crystallized salt is isolated by filtration. The enantiomeric excess (ee) of the diamine can be checked at this stage by chiral HPLC.
-
The isolated diastereomeric salt is treated with an aqueous base (e.g., NaOH) to neutralize the resolving acid and liberate the free enantiopure diamine.
-
The free (11S,12S)-diamine is extracted into an organic solvent, dried, and concentrated to yield the final product as a white solid.[4]
Conclusion
This guide outlines a convenient, efficient, and scalable .[4] The strategy leverages a robust Diels-Alder reaction to build the core structure, followed by a reliable Curtius rearrangement to install the amine functionalities. The final diastereomeric salt resolution provides access to the enantiopure diamine, a critical building block for the development of powerful catalysts in asymmetric synthesis. The described protocols are based on established literature, providing a trustworthy foundation for researchers and drug development professionals.[4][5]
References
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. Doctoral thesis, UCL (University College London). [Link]
-
Diels-Alder Reaction. Chemistry LibreTexts. [Link]
-
The Diels-Alder Reaction of Anthracene with Maleic Anhydride. Academia.edu. [Link]
-
Anthracene–maleic anhydride adduct. Wikipedia. [Link]
-
A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Truman State University ChemLab. [Link]
-
Chiral Tertiary Diamines in Asymmetric Synthesis. ACS Publications - Chemical Reviews. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH). [Link]
-
Mastering Asymmetric Synthesis with Chiral Diamines. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Curtius rearrangement. Wikipedia. [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Royal Society of Chemistry. [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health (NIH). [Link]
-
Fox, M. E., Gerlach, A., Lennon, I. C., Meek, G., & Praquin, C. (2005). A Convenient and Scaleable Synthesis of 11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene and Its Enantiomers. Synthesis, 2005(19), 3196–3198. [Link]
-
A Convenient and Scaleable Synthesis of 11,12-Diamino-9,10-dihydro-9,10-ethanoanthracene and Its Enantiomers. ResearchGate. [Link]
-
Synthesis and reactions of 9,10-dihydro-9,10-ethanoanthracene-11,12-diacid hydrazides. ResearchGate. [Link]
-
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine from Aladdin Scientific Corporation. Labcompare. [Link]
-
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine. PubChem. [Link]
-
The Synthesis of 9,10-dihydro-9,10-ethanoanthracene 11,12-dicarboxylic Anhydride. Edubirdie. [Link]
Sources
- 1. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vernier.com [vernier.com]
- 7. academics.su.edu.krd [academics.su.edu.krd]
- 8. Anthracene–maleic anhydride adduct - Wikipedia [en.wikipedia.org]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. The Synthesis of 9,10-dihydro-9,10-ethanoanthracene 11,12-dicarboxylic Anhydride | Hunter College CUNY - Edubirdie [edubirdie.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 16. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
